molecular formula C18H21N7 B12246486 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12246486
M. Wt: 335.4 g/mol
InChI Key: NGGMNGBBHLCFGF-UHFFFAOYSA-N
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Description

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with a 1H-1,2,4-triazolyl group

Preparation Methods

The synthesis of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,3-dimethylphenyl group through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a cyclization reaction involving appropriate precursors.

    Substitution with 1H-1,2,4-Triazolyl Group: Finally, the pyrimidine ring is substituted with a 1H-1,2,4-triazolyl group through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.

    Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biological pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine-based compound used to treat benign prostatic hyperplasia.

    Urapidil: An arylpiperazine-based compound used to treat hypertension.

These compounds share structural similarities but differ in their specific substituents and pharmacological profiles. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C18H21N7/c1-14-4-3-5-16(15(14)2)23-6-8-24(9-7-23)17-10-18(21-12-20-17)25-13-19-11-22-25/h3-5,10-13H,6-9H2,1-2H3

InChI Key

NGGMNGBBHLCFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C

Origin of Product

United States

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